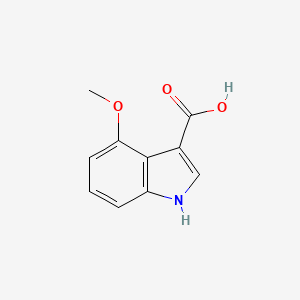

4-Methoxy-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWWJZMLMUDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590801 | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203937-50-2 | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details a robust and efficient synthetic pathway, commencing from the readily available 4-methoxy-1H-indole. The core of the synthesis involves a two-step sequence: the regioselective formylation of the indole nucleus at the C3 position via the Vilsmeier-Haack reaction, followed by the oxidation of the resultant aldehyde to the target carboxylic acid. This guide offers a meticulous, step-by-step protocol for each synthetic transformation, underpinned by a discussion of the mechanistic rationale and experimental considerations critical for achieving high yield and purity. Furthermore, a thorough characterization of the final compound is presented, including a summary of its key physicochemical properties and an analysis of its spectral data. The significance of this compound as a precursor in the development of novel therapeutic agents, particularly in the realm of neurological disorders, is also highlighted.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Functionalized indoles, particularly those bearing a carboxylic acid moiety at the 3-position, are crucial intermediates in the synthesis of various pharmacologically active compounds. This compound (Figure 1) is a notable example, serving as a versatile precursor for a range of therapeutic agents.[2] Its unique electronic properties, conferred by the electron-donating methoxy group at the 4-position, influence its reactivity and the biological profile of its derivatives. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and comprehensive characterization of this important molecule.

Figure 1: Chemical Structure of this compound

References

A Technical Guide to the Solubility of 4-Methoxy-1H-indole-3-carboxylic acid in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and analytical characterization. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methoxy-1H-indole-3-carboxylic acid, a versatile heterocyclic compound with applications in medicinal chemistry and pharmaceutical development.[1] We will explore the physicochemical properties of this molecule that govern its solubility, present qualitative solubility data in a range of common organic solvents, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on handling this compound.

Introduction: The Critical Role of Solubility

This compound is a key building block in the synthesis of various bioactive molecules, including those targeting neurological disorders and cancer.[1] Its utility in research and development is significant, but like any compound, its physical properties dictate how it can be effectively used. Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is arguably one of the most critical of these properties.

Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Ensuring that the compound and other reactants are in the same phase is fundamental for chemical reactions to proceed efficiently.

-

Crystallization & Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity solid form with the desired crystal morphology.[2]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification.[1]

-

Formulation Development: For potential therapeutic applications, understanding solubility in various excipients and solvent systems is the first step toward developing a stable and bioavailable drug product.[1]

This guide will delve into the factors that influence the solubility of this specific indole derivative and provide the practical tools to assess it.

Physicochemical Properties & Solubility Prediction

The structure of this compound offers key insights into its expected solubility. The molecule possesses both polar and non-polar characteristics, which results in a nuanced solubility profile.

Key Structural Features:

-

Indole Ring: A bicyclic aromatic system that is largely non-polar.

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state is pH-dependent.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

-

Amine (-NH) in the Indole Ring: Capable of acting as a hydrogen bond donor.

The general principle of "like dissolves like" is the starting point for predicting solubility.[2] Solvents that can effectively interact with these functional groups will be better at dissolving the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, methoxy, and indole NH groups, suggesting a higher likelihood of good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar regions of the molecule effectively. High solubility is expected in solvents like DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups. Therefore, the solubility of this highly functionalized molecule is expected to be low in non-polar solvents.

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.[3][4] This is a classic acid-base reaction that dramatically increases aqueous solubility.[5]

Qualitative Solubility Assessment

A preliminary assessment of solubility was performed to classify the compound's behavior in a range of common laboratory solvents. The following table summarizes the observed solubility at ambient temperature (approximately 20-25°C).

| Solvent | Solvent Class | Qualitative Solubility | Rationale for Interaction |

| Water | Polar Protic | Insoluble | The large, non-polar indole ring dominates over the polar groups, limiting solubility in water at neutral pH. |

| Methanol | Polar Protic | Soluble | Strong hydrogen bonding interactions with the -OH, -COOH, and -NH groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, provides strong hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Sparingly Soluble | Can act as a hydrogen bond acceptor but lacks a donor, providing moderate solvation. |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Moderate polarity and hydrogen bond accepting ability lead to limited solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Slightly Soluble | Lower polarity limits effective solvation of the highly polar carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar solvent with strong hydrogen bond accepting capability, effectively solvating the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, its high polarity and hydrogen bond accepting nature make it an excellent solvent. |

| Toluene | Non-Polar Aromatic | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy. |

| Hexane | Non-Polar Aliphatic | Insoluble | Van der Waals forces are insufficient to dissolve the polar, functionalized molecule. |

| 5% aq. Sodium Hydroxide | Aqueous Base | Soluble | Deprotonation of the carboxylic acid forms a soluble sodium carboxylate salt.[3][4] |

| 5% aq. Sodium Bicarbonate | Aqueous Base | Soluble | As a carboxylic acid, it is acidic enough to be deprotonated by the weaker base, bicarbonate, forming a soluble salt.[3][4] |

Quantitative Solubility Determination: A Validated Protocol

For many applications, a quantitative measure of solubility is required. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Principle

This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique.

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Autosampler vials

-

Calibrated HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

References

A Strategic Guide to the Biological Activity Screening of 4-Methoxy-1H-indole-3-carboxylic acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3] 4-Methoxy-1H-indole-3-carboxylic acid, a specific derivative, presents a compelling candidate for biological activity screening due to its structural features which suggest potential for diverse molecular interactions.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential. We will detail a tiered screening cascade, from broad-based primary assays to specific mechanistic studies, emphasizing the scientific rationale behind each protocol and ensuring data integrity through robust experimental design.

Introduction: The Rationale for Screening

This compound belongs to a class of compounds that are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.[4] The methoxy group at the 4-position and the carboxylic acid at the 3-position modify the electron distribution and steric profile of the indole ring, potentially creating unique binding interactions with biological targets.[5] Preliminary explorations suggest potential antioxidant and anti-inflammatory properties for this compound.[4]

A systematic screening approach is essential to comprehensively map its bioactivity profile. This guide proposes a strategic workflow designed to maximize information while conserving resources, moving logically from broad, high-throughput screens to more complex, hypothesis-driven mechanistic studies.

Pre-Screening Essentials: Compound Characterization

Before embarking on biological assays, the physicochemical properties of the test compound must be thoroughly characterized to ensure the reliability and reproducibility of experimental results.

-

Purity Assessment: The purity of this compound should be ≥97%, as confirmed by methods like NMR or LC-MS. This prevents confounding results from impurities.

-

Solubility Determination: The compound's solubility in common biological solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media) is critical. A stock solution, typically in DMSO, is prepared for serial dilutions.[6] It is imperative to determine the highest concentration of the vehicle (e.g., DMSO) that does not exert toxicity on the test systems.

-

Stability Analysis: The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure it does not degrade over the course of the assay.

The Screening Cascade: A Tiered Approach

We advocate for a multi-tiered screening strategy. This begins with broad primary assays to identify potential areas of activity, followed by more specific secondary assays to confirm and quantify these "hits," and finally, mechanistic studies to elucidate the mode of action.

Diagram: The Biological Screening Workflow

Caption: A tiered workflow for the biological screening of a novel compound.

Tier 1: Primary Screening

The goal of this tier is to cast a wide net and identify any significant biological activity.

Anticancer Activity: Cytotoxicity Screening

The initial assessment for anticancer potential involves evaluating the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay [7][9]

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6][9][10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a cytotoxic effect.

Antimicrobial Activity: Disc Diffusion Assay

This classic method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[11][12][13]

Experimental Protocol: Kirby-Bauer Disc Diffusion Assay [11]

-

Inoculum Preparation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound. Place the discs onto the inoculated agar surface.

-

Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.[12] A larger zone indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the compound's ability to act as a free radical scavenger.[14][15] It is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which involves a color change from violet to yellow.[16][17]

Experimental Protocol: DPPH Assay [14][18]

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.[14]

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.[16]

-

Controls: Use methanol as a blank and a known antioxidant like Ascorbic Acid or Trolox as a positive control.[16]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][17]

-

Absorbance Reading: Measure the absorbance at 517 nm.[14][16]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A significant decrease in absorbance indicates antioxidant potential.

Tier 2: Hit Confirmation and Secondary Assays

If a primary screen yields a positive "hit," the next step is to confirm the activity and quantify its potency.

IC₅₀ Determination for Cytotoxic Hits

For compounds showing cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of a drug's potency.[19][20] The MTT assay protocol is repeated with a finer range of concentrations to accurately model the dose-response relationship.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| HCT116 (Colon) | 15.2 ± 1.8 |

| A549 (Lung) | 32.5 ± 4.1 |

| HeLa (Cervical) | 28.9 ± 3.5 |

| Doxorubicin (Control) | 0.8 ± 0.1 |

Minimum Inhibitory Concentration (MIC) for Antimicrobial Hits

For antimicrobial hits, the Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible microbial growth—is determined using the broth microdilution method.[11][13][21]

Experimental Protocol: Broth Microdilution [21]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).[21]

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration well with no visible turbidity (growth).[13]

Tier 3: Mechanistic Studies

Once a potent and confirmed hit is identified, the focus shifts to understanding its mechanism of action (MoA).

Apoptosis Induction Assessment

Many anticancer agents work by inducing programmed cell death (apoptosis). A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[22]

Experimental Protocol: Caspase-Glo® 3/7 Assay [23][24]

-

Cell Treatment: Treat cancer cells (e.g., HCT116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) and lyses the cells.[23][24][25]

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase activity.[23][24] An increase in luminescence compared to the control indicates apoptosis induction.

Diagram: Apoptosis Detection via Caspase-3/7 Activation

Caption: Mechanism of the Caspase-Glo® 3/7 assay for apoptosis detection.

Cell Cycle Analysis

Anticancer compounds can also exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing proliferation.[26][27] This is analyzed using flow cytometry with a DNA-binding dye like Propidium Iodide (PI).[28]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [29]

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[28][29]

-

Staining: Treat cells with RNase A (to prevent staining of RNA) and then stain with Propidium Iodide (PI) solution.[28]

-

Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26] An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.

Conclusion and Future Directions

This in-depth guide outlines a logical and robust strategy for the comprehensive biological screening of this compound. By progressing through a tiered cascade of primary, secondary, and mechanistic assays, researchers can efficiently identify and characterize potential therapeutic activities. Positive findings from this workflow would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The versatility of the indole scaffold suggests that a systematic investigation of this compound is a worthwhile endeavor in the quest for novel therapeutic agents.[2]

References

- 1. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. soc.chim.it [soc.chim.it]

- 6. broadpharm.com [broadpharm.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. mdpi.com [mdpi.com]

- 12. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 13. apec.org [apec.org]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. marinebiology.pt [marinebiology.pt]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 24. promega.com [promega.com]

- 25. Caspase 3/7 Activity [protocols.io]

- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nanocellect.com [nanocellect.com]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to In Vitro Antioxidant Assays for 4-Methoxy-1H-indole-3-carboxylic acid

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This has driven significant research into the identification and characterization of novel antioxidant compounds. 4-Methoxy-1H-indole-3-carboxylic acid, a versatile indole derivative, has emerged as a candidate for investigation due to its structural features, which suggest potential antioxidant and anti-inflammatory properties[1]. The presence of an electron-donating methoxy group and the indole nucleus, a known scaffold for radical scavenging, provides a strong rationale for its evaluation[2]. This guide provides a comprehensive, in-depth technical framework for assessing the in vitro antioxidant capacity of this compound. It moves beyond simple protocols to explain the mechanistic underpinnings of each assay, enabling researchers to make informed experimental choices and interpret data with confidence. We will detail a multi-faceted approach, employing a battery of assays to probe different aspects of antioxidant action, including radical scavenging and reductive capabilities.

Strategic Approach to Antioxidant Profiling

No single in vitro assay can fully capture the complex biological activity of an antioxidant. A compound may act via various mechanisms, such as hydrogen atom transfer (HAT), single electron transfer (SET), or by chelating transition metals[3]. Therefore, a panel of assays operating on different principles is required for a comprehensive preliminary profile[4][5]. This guide focuses on three widely adopted and mechanistically distinct chemical assays: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, we will discuss the principles of assessing enzyme-like activities, which can provide further insight into the compound's potential biological interactions.

Figure 1: Overall workflow for assessing the antioxidant profile of a test compound.

Radical Scavenging Activity Assays

These assays directly measure the capacity of a compound to neutralize stable free radicals, which is a key indicator of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

2.1.1 Mechanism of Action The DPPH assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor[6][7]. The core principle involves the stable free radical DPPH, which possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm[8][9]. When an antioxidant (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it to form the reduced, pale-yellow DPPH-H (hydrazine) form[3][8]. This reduction leads to a stoichiometric decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging capacity of the test compound[9][10].

Figure 2: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

2.1.2 Experimental Protocol

Causality Note: Methanol is the most common solvent as DPPH is readily soluble in it. However, the test compound's solubility must be confirmed. If DMSO is required for the stock solution, its final concentration in the assay well should be kept minimal (<1%) to avoid interference. The 30-minute incubation is a standard endpoint for many antioxidants, but slow-reacting compounds may require kinetic analysis.

| Reagent/Component | Preparation Details |

| DPPH Working Solution | Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. The absorbance at 517 nm should be ~1.0 ± 0.2. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil[7][8]. |

| Test Compound Stock | Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., Methanol or DMSO). |

| Test Compound Dilutions | Perform serial dilutions from the stock solution to create a range of concentrations for testing (e.g., 10 to 500 µg/mL). |

| Positive Control | Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 2 to 50 µg/mL). |

Step-by-Step Procedure (96-Well Plate Format):

-

Plate Setup: Add 100 µL of each test compound dilution and positive control dilution to their respective wells[7].

-

Blank Control: Add 100 µL of the solvent (e.g., methanol) to blank wells. This will serve as the negative control (A_control).

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting[8].

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes[8][11].

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[12].

2.1.3 Data Analysis The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the log of the compound concentrations and performing a non-linear regression analysis[7]. A lower IC50 value signifies higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

2.2.1 Mechanism of Action The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺)[13]. This assay is applicable to both hydrophilic and lipophilic antioxidants[4]. The ABTS•⁺ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark for 12-16 hours, resulting in a stable, blue-green radical solution that absorbs light at 734 nm[11][13]. When an antioxidant is added, it donates an electron to the ABTS•⁺, neutralizing it and causing a reduction in absorbance[14]. The extent of this decolorization is proportional to the antioxidant's concentration and potency.

Figure 3: Generation and subsequent quenching of the ABTS radical cation.

2.2.2 Experimental Protocol

Causality Note: The 12-16 hour pre-incubation is critical for the complete formation of the ABTS radical cation. The subsequent dilution of this stock to an absorbance of 0.70 ± 0.02 at 734 nm standardizes the starting radical concentration for every experiment, ensuring reproducibility[13].

| Reagent/Component | Preparation Details |

| ABTS Stock Solution | Prepare a 7 mM aqueous solution of ABTS. |

| Potassium Persulfate | Prepare a 2.45 mM aqueous solution of potassium persulfate. |

| ABTS•⁺ Radical Solution | Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1). Allow the mixture to stand in the dark at room temperature for 12-16 hours[11][13]. |

| ABTS Working Solution | On the day of the assay, dilute the ABTS•⁺ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[11][13]. |

| Test Compound/Control | Prepare serial dilutions as described for the DPPH assay. Trolox is a common standard for this assay. |

Step-by-Step Procedure:

-

Reaction Setup: In a 96-well plate, add a small volume (e.g., 10-20 µL) of each test compound dilution or standard to the wells[13].

-

Reaction Initiation: Add a larger volume (e.g., 180-190 µL) of the ABTS working solution to all wells and mix[13].

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes)[13].

-

Measurement: Measure the absorbance at 734 nm using a microplate reader[13][15].

2.2.3 Data Analysis The calculation for % inhibition and the subsequent determination of the IC50 value are identical to the DPPH assay, using absorbance values measured at 734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox[11].

Ferric Reducing Antioxidant Power (FRAP) Assay

3.1.1 Mechanism of Action The FRAP assay does not measure radical scavenging directly but instead quantifies the total antioxidant power based on the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[4][16]. The assay is conducted under acidic conditions (pH 3.6), which maintains iron solubility[17]. The FRAP reagent contains a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an electron-donating antioxidant, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex with a maximum absorbance at 593 nm[16][18][19]. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample[17].

Figure 4: The reduction of the Fe(III)-TPTZ complex in the FRAP assay.

3.1.2 Experimental Protocol

Causality Note: The acidic pH of 3.6 is crucial for the reaction as it promotes the reduction of Fe³⁺ and ensures iron remains soluble. Preparing the FRAP reagent fresh and warming it to 37°C ensures optimal and consistent reaction kinetics[20].

| Reagent/Component | Preparation Details |

| Acetate Buffer | 300 mM, pH 3.6. |

| TPTZ Solution | 10 mM TPTZ in 40 mM HCl. |

| Ferric Chloride (FeCl₃) Solution | 20 mM aqueous solution of FeCl₃·6H₂O. |

| FRAP Reagent | Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use[16][20]. |

| Ferrous Sulfate (FeSO₄) Standard | Prepare a series of known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to generate a standard curve. |

| Test Compound/Control | Prepare serial dilutions as previously described. |

Step-by-Step Procedure:

-

Standard Curve: Add a small volume (e.g., 20 µL) of each ferrous sulfate standard, test compound dilution, and blank (solvent) to separate wells of a 96-well plate[20].

-

Reaction Initiation: Add 150-200 µL of the pre-warmed FRAP reagent to all wells[20].

-

Incubation: Incubate the plate at 37°C. Absorbance readings can be taken kinetically or at a fixed endpoint (e.g., 4-30 minutes)[4][20].

-

Measurement: Measure the absorbance at or near 593 nm[4][16].

3.1.3 Data Analysis

-

Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their known concentrations.

-

Calculate FRAP Value: Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.

-

The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per mg or mmol of the test compound. A higher FRAP value indicates greater reducing power.

Assessment of Enzyme-Like Activity

While direct chemical assays are crucial, some compounds may exert antioxidant effects by interacting with or mimicking the activity of endogenous antioxidant enzymes. Cell-based assays are the gold standard for this, but in vitro systems can provide preliminary indications[21]. Key enzymes include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)[22][23]. Here, we outline the principle of an SOD-like activity assay as a representative example.

4.1.1 Principle of SOD-Like Activity Assay SODs are enzymes that catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide[24][25]. Most in vitro SOD activity assays are indirect, relying on a competitive inhibition principle[25]. A system is used to generate a steady stream of superoxide radicals (e.g., xanthine/xanthine oxidase), which then react with a detector molecule (e.g., a tetrazolium salt like WST-1) to produce a colored formazan dye[24][26][27]. If a compound with SOD-like activity is present, it will compete with the detector molecule for the superoxide radicals, scavenging them and thus inhibiting the color development. The degree of inhibition is proportional to the SOD-like activity of the compound[24].

Figure 5: Principle of the indirect SOD-like activity assay using the WST-1 method.

4.1.2 General Protocol Outline Detailed protocols are often supplied with commercial kits (e.g., from Sigma-Aldrich, Cayman Chemical, etc.)[27][28]. The general steps are:

-

Reagent Preparation: Prepare assay buffers, a superoxide generation system (e.g., xanthine and xanthine oxidase solutions), and a detector solution (e.g., WST-1)[27].

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction: In a 96-well plate, combine the sample dilutions with the detector solution and initiate the reaction by adding the superoxide generating system.

-

Incubation: Incubate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

-

Measurement: Read the absorbance at the appropriate wavelength for the colored product (e.g., 450 nm for WST-1 formazan)[25].

-

Data Analysis: Calculate the percentage inhibition of color formation relative to a control without the test compound. An IC50 value can be determined similarly to the radical scavenging assays.

Integrated Analysis and Concluding Remarks

Evaluating this compound using this battery of assays will provide a robust, multi-dimensional view of its antioxidant potential. It is essential to recognize that results from different assays are not always directly comparable, as they measure different facets of antioxidant chemistry[5]. For instance, the compound might show high activity in the FRAP assay (indicating it is a potent reducing agent/electron donor) but moderate activity in the DPPH assay (if it is a less effective hydrogen atom donor). Such a profile is valuable and provides clues to its potential mechanism of action.

It is also critical to acknowledge the limitations of in vitro assays. They do not account for bioavailability, metabolic transformation, or localization within a biological system[21]. Therefore, promising results from these in vitro studies should be considered a foundational step, providing a strong rationale for progressing to more complex cell-based assays and, eventually, in vivo models. This structured, mechanistically informed approach ensures scientific rigor and provides the high-quality, trustworthy data required for drug development and research applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ABTS - Wikipedia [en.wikipedia.org]

- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ultimatetreat.com.au [ultimatetreat.com.au]

- 17. ultimatetreat.com.au [ultimatetreat.com.au]

- 18. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glutathione Peroxidase Assay (GPx) [sciencellonline.com]

- 23. alpco.com [alpco.com]

- 24. Amplite® Colorimetric Superoxide Dismutase (SOD) Assay Kit *Enhanced Sensitivity* | AAT Bioquest [aatbio.com]

- 25. benchchem.com [benchchem.com]

- 26. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. caymanchem.com [caymanchem.com]

Probing the Pharmacological Landscape: A Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-indole-3-carboxylic acid

Introduction: Scaffolding for Discovery

4-Methoxy-1H-indole-3-carboxylic acid emerges from the versatile indole family, a structural motif central to a multitude of biologically active compounds. While extensively utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer, its intrinsic pharmacological activities remain a subject of growing interest[1]. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive properties[2][3]. Specifically, methoxy-substituted indoles are noted for their enhanced reactivity and presence in numerous pharmaceuticals[4]. This guide delineates a comprehensive strategy for the systematic investigation of the mechanism of action (MoA) of this compound, leveraging insights from its chemical lineage to formulate and interrogate plausible biological targets. Our approach is tailored for researchers, scientists, and drug development professionals, providing a robust framework from hypothesis generation to experimental validation.

Part 1: Hypothesis Generation - Charting Potential Pathways

Given the established activities of indole derivatives, we can formulate two primary hypotheses for the MoA of this compound: modulation of key inflammatory pathways and interference with cancer-related signaling cascades.

Hypothesis 1: Anti-Inflammatory Action via COX-2 and NF-κB Inhibition

Numerous indole-containing compounds, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis[5]. Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its signaling pathway is a known target for various indole derivatives[6][7][8]. We hypothesize that this compound may selectively inhibit COX-2 and/or suppress the NF-κB signaling pathway.

Caption: Hypothesized Anti-Inflammatory Mechanism of Action.

Hypothesis 2: Anticancer Activity via Kinase Inhibition

The indole nucleus is a common scaffold for potent kinase inhibitors targeting various components of oncogenic signaling pathways[2][3][9][10][11]. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer and is a known target of indole compounds[6][7]. Notably, substitutions at the 4-position of the indole ring have been associated with potent PI3K inhibition[2][3]. We, therefore, hypothesize that this compound may exert anticancer effects by inhibiting PI3K or other downstream kinases in this pathway.

Caption: Hypothesized Anticancer Mechanism via PI3K/Akt Pathway.

Part 2: Experimental Validation - From Hypothesis to Data

A multi-tiered experimental approach is essential to rigorously test these hypotheses. This involves a progression from initial in vitro biochemical assays to more complex cell-based functional assays.

Workflow for Investigating Anti-Inflammatory MoA

The following workflow provides a systematic approach to dissecting the potential anti-inflammatory effects of the compound.

Caption: Experimental Workflow for Anti-Inflammatory MoA Studies.

Workflow for Investigating Anticancer MoA

This workflow outlines the steps to determine if the compound's anticancer activity is mediated through kinase inhibition.

Caption: Experimental Workflow for Anticancer MoA Studies.

Part 3: Detailed Experimental Protocols

The following protocols are provided as templates. Researchers must optimize concentrations, incubation times, and other parameters based on their specific experimental systems.

Protocol 1: COX-2 Enzyme Inhibition Assay (In Vitro)

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-2, providing a direct measure of target engagement. A parallel assay with COX-1 is crucial to determine selectivity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and arachidonic acid (substrate). Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Compound Dilution: Serially dilute the compound stock in assay buffer to create a range of test concentrations (e.g., 0.01 µM to 100 µM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO-only vehicle control.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, and recombinant human COX-2 enzyme.

-

Compound Incubation: Add the diluted test compound, positive control, or vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Quantify Product: After a set incubation time (e.g., 10 minutes), measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NF-κB Reporter Gene Assay (Cell-Based)

Rationale: This assay quantifies the transcriptional activity of NF-κB in living cells. A decrease in reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7) in appropriate media. Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of this compound. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and a vehicle control. Incubate for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by the stimulant relative to unstimulated cells. Determine the percent inhibition of NF-κB activity by the compound at each concentration and calculate the IC50 value.

Protocol 3: Western Blot for Phospho-Akt (Cell-Based)

Rationale: This protocol measures the phosphorylation state of Akt, a key node in the PI3K signaling pathway. A reduction in phosphorylated Akt (p-Akt) upon compound treatment indicates inhibition of the pathway at or upstream of Akt.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate a cancer cell line known to have active PI3K signaling (e.g., MCF-7) and allow cells to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Compound Incubation: Pre-treat cells with various concentrations of this compound or a known PI3K inhibitor (e.g., Wortmannin) for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., Insulin-like Growth Factor 1, IGF-1) for 15-30 minutes to activate the PI3K/Akt pathway.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473). Subsequently, probe the same membrane with an antibody for total Akt as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Anti-Inflammatory Activity Profile

| Assay | Target/Endpoint | IC50 (µM) |

| In Vitro Assays | ||

| COX-1 Enzyme Assay | COX-1 | > 100 |

| COX-2 Enzyme Assay | COX-2 | 5.2 ± 0.8 |

| IKKβ Kinase Assay | IKKβ | 12.5 ± 2.1 |

| Cell-Based Assays | ||

| PGE2 Release (RAW 264.7) | COX-2 Activity | 8.1 ± 1.3 |

| NF-κB Reporter (HEK293) | NF-κB Transcription | 15.7 ± 3.5 |

Interpretation: The data in Table 1 would suggest that this compound is a selective COX-2 inhibitor. The higher IC50 values for IKKβ inhibition and the NF-κB reporter assay indicate that its primary anti-inflammatory mechanism is likely through direct inhibition of COX-2, with weaker effects on the NF-κB pathway at higher concentrations.

Table 2: Hypothetical Anticancer Activity Profile

| Assay | Target/Endpoint | IC50 / EC50 (µM) |

| In Vitro Assays | ||

| PI3Kα Kinase Assay | PI3Kα | 2.8 ± 0.5 |

| Akt1 Kinase Assay | Akt1 | 25.1 ± 4.2 |

| mTOR Kinase Assay | mTOR | > 50 |

| Cell-Based Assays (MCF-7) | ||

| Cell Viability (72h) | Proliferation | 4.5 ± 0.9 |

| p-Akt Inhibition (Western Blot) | PI3K Pathway Activity | 3.9 ± 0.7 |

Interpretation: The data in Table 2 would strongly support the hypothesis that the compound acts as a PI3K inhibitor. The low IC50 for PI3Kα and the corresponding inhibition of Akt phosphorylation in cells at similar concentrations, which also correlate with the reduction in cell viability, build a cohesive MoA narrative. The weaker activity against Akt1 directly and the lack of activity against mTOR suggest specificity for an upstream target, likely PI3K.

By integrating the findings from these diverse assays, a researcher can construct a robust, evidence-based model for the mechanism of action of this compound, paving the way for further preclinical and clinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pursuit of Nature's Indole Innovations: A Technical Guide to the Discovery of 4-Methoxy-1H-indole-3-carboxylic Acid Analogs

Foreword: The Enduring Relevance of Indole Alkaloids in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry.[1] Its prevalence in a vast array of biologically active natural products underscores its evolutionary selection as a robust framework for molecular interactions.[2][3] 4-Methoxy-1H-indole-3-carboxylic acid, a synthetically accessible derivative, serves as a valuable starting point for the development of novel therapeutics, with demonstrated potential in the synthesis of agents targeting neurological disorders and cancer.[4] However, the true wellspring of innovation often lies in nature's own chemical library. This guide provides an in-depth technical framework for the systematic discovery of natural product analogs of this compound, moving from initial sourcing to final characterization and bioactivity assessment.

Section 1: The Biosynthetic Blueprint - Understanding Nature's Synthetic Strategy

The journey to discovering novel 4-methoxyindole analogs begins with an appreciation for their biogenesis. The vast majority of indole alkaloids originate from the amino acid tryptophan.[3] The introduction of a methoxy group, a common modification in naturally-occurring indoles, significantly enhances their chemical reactivity and biological activity.[2]

Recent studies on the biosynthesis of methoxylated alkaloids, such as quinine, have revealed that the methoxy group can be introduced early in the biosynthetic pathway.[5] Specifically, tryptamine, a decarboxylation product of tryptophan, can be hydroxylated and subsequently O-methylated to form 5-methoxytryptamine.[5] This methoxylated precursor then enters the downstream pathway, leading to a variety of methoxylated indole alkaloids. This insight is critical for researchers, as it suggests that a broad range of organisms, not just those producing the final complex alkaloids, may harbor the enzymatic machinery for producing simpler methoxylated indole intermediates.

The biosynthesis of melatonin in plants also provides a relevant model, where serotonin is O-methylated by caffeic acid 3-O-methyltransferase (COMT) to 5-methoxytryptamine.[1] This highlights the existence of methyltransferases capable of acting on indole rings, a key enzymatic step in the formation of our target analogs.

Section 2: Sourcing and Extraction - The Initial Foray into Nature's Pharmacy

The selection of biological source material is a critical first step. Based on existing literature, promising sources for 4-methoxyindole analogs include:

-

Plants of the Apocynaceae family: Genera such as Alstonia are known to produce a rich diversity of indole alkaloids, including those with methoxy substitutions.[6][7] For instance, psychopharmacological investigations have been conducted on the 4-methoxyindole alkaloids of Alstonia venenata.[6]

-

Brassica species: These plants are known to produce glucosinolates, including 4-methoxyglucobrassicin.[8] While not a direct analog of the carboxylic acid, its degradation product, 4-methoxyindole-3-carbinol, is a closely related and biologically active compound.[8]

-

Marine organisms: The unique environmental pressures of marine ecosystems drive the evolution of novel secondary metabolites.[1] Marine-derived fungi and invertebrates have proven to be a prolific source of diverse indole alkaloids.

Experimental Protocol: Acid-Base Extraction of Indole Alkaloids from Plant Material

This protocol is a robust starting point for the isolation of total alkaloid content from a plant source. The principle relies on the basicity of the indole nitrogen, which allows for its separation from neutral and acidic compounds.

Materials:

-

Dried and powdered plant material (e.g., leaves, bark, or roots of Alstonia sp.)

-

Methanol

-

10% Acetic acid in water

-

Dichloromethane

-

Concentrated ammonium hydroxide

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Soak 100 g of the dried, powdered plant material in 500 mL of methanol for 48 hours at room temperature with occasional shaking.

-

Filtration: Filter the methanolic extract through filter paper to remove the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidification: Dissolve the crude extract in 200 mL of 10% acetic acid. This will protonate the basic alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: Extract the acidic solution twice with 100 mL of dichloromethane to remove neutral compounds like fats and chlorophyll. Discard the organic (dichloromethane) layer.

-

Basification: Make the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide. This will deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Extraction of Free Base Alkaloids: Extract the basified aqueous solution three times with 100 mL of dichloromethane. The free base alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction.

Section 3: Bioassay-Guided Fractionation - A Targeted Approach to Discovery

To efficiently isolate the most promising compounds, a bioassay-guided fractionation strategy is indispensable.[9][10][11] This involves iteratively separating the crude extract into simpler fractions and testing their biological activity at each stage. This ensures that purification efforts are focused on the fractions containing the compounds of interest.

Experimental Protocol: MTT Cytotoxicity Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is an excellent primary screen for anticancer activity.[7][9][12]

Materials:

-

Human cancer cell line (e.g., HT-29 colon cancer cells)

-

Normal human cell line (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Test fractions/compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the test fractions/compounds in the culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 4: Isolation and Structure Elucidation - From Active Fraction to Known Compound

Once an active fraction is identified, the next step is to isolate the pure compound(s) responsible for the activity. This is typically achieved through chromatographic techniques.

Chromatographic Techniques for Isolation

| Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Initial fractionation of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Purification of compounds from active fractions. |

| Preparative HPLC | HPLC on a larger scale to isolate milligram to gram quantities of pure compounds. | Final purification step to obtain compounds for structural analysis and further bioassays. |

Structure Elucidation: The Power of Spectroscopy

With a pure compound in hand, its chemical structure must be determined. This is primarily accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Key Spectroscopic Data for a Hypothetical 4-Methoxyindole Analog:

| Spectroscopic Technique | Information Gained | Example Data Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of the molecular formula. | An [M+H]+ ion at m/z 305.1182 suggests a molecular formula of C16H16N2O4. |

| ¹H NMR | Shows the number of different types of protons and their chemical environments. | A singlet at ~3.9 ppm integrating to 3H is characteristic of a methoxy group. Aromatic protons between 6.5-7.5 ppm indicate the indole ring. |

| ¹³C NMR | Shows the number of different types of carbon atoms. | A signal at ~55 ppm is typical for a methoxy carbon. Signals between 100-140 ppm correspond to the aromatic carbons of the indole nucleus. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule. | A correlation between the methoxy protons and a carbon in the aromatic region confirms the attachment of the methoxy group to the indole ring. |

Section 5: Conclusion and Future Directions

The discovery of natural product analogs of this compound is a scientifically rigorous yet rewarding endeavor. By combining a sound understanding of biosynthesis with systematic extraction, bioassay-guided fractionation, and modern spectroscopic techniques, researchers can unlock a wealth of novel chemical entities with therapeutic potential. The insights gained from these natural analogs can then feedback into synthetic and medicinal chemistry programs, inspiring the design of next-generation therapeutics. The path from nature to the clinic is long, but it begins with the fundamental principles and methodologies outlined in this guide.

References

- 1. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Psychopharmacological investigations of the 4-methoxyindole alkaloids of Alstonia venenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora | Semantic Scholar [semanticscholar.org]

- 12. quora.com [quora.com]

Methodological & Application

Synthesis of 4-Methoxy-1H-indole-3-carboxylic Acid: An Application Note and Protocol

Introduction

4-Methoxy-1H-indole-3-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Its indole scaffold, substituted with a methoxy group at the 4-position and a carboxylic acid at the 3-position, provides a versatile platform for the development of novel therapeutics, particularly in the fields of neurological disorders and oncology.[2][3] This application note provides a detailed, two-step experimental procedure for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

The synthetic strategy detailed herein involves an initial Vilsmeier-Haack formylation of commercially available 4-methoxyindole to yield the intermediate, 4-Methoxy-1H-indole-3-carboxaldehyde. This is followed by a Pinnick oxidation to afford the target carboxylic acid. This approach was selected for its reliability, high yields, and the commercial availability of the starting materials. This document provides not only a step-by-step protocol but also the underlying mechanistic principles, safety precautions, and characterization data to ensure a reproducible and verifiable synthesis.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the formylation of 4-methoxyindole, followed by the oxidation of the resulting aldehyde.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the two key stages of the synthesis.

Part 1: Synthesis of 4-Methoxy-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as indoles.[3][4] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide (N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[5] This electrophile then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxyindole | ≥98% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Deionized Water | - | - |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 5N Solution | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL). Cool the flask to 0 °C in an ice-methanol bath. To this, add phosphorus oxychloride (7.35 mL) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.

-

Addition of 4-Methoxyindole: Dissolve 4-methoxyindole (5.0 g) in anhydrous N,N-dimethylformamide (10 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding the reaction mixture to 200 g of crushed ice in a beaker with stirring. Make the resulting solution alkaline (pH ~10-12) by the slow addition of a 30% aqueous sodium hydroxide solution, while maintaining the temperature below 20 °C with an ice bath. Stir the mixture for 15 minutes.

-

Acidification and Isolation: Acidify the mixture to a pH of approximately 4-5 with 5N hydrochloric acid. A precipitate should form.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Dry the purified product under vacuum.

Part 2: Synthesis of this compound via Pinnick Oxidation

The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids.[6] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, typically buffered with a phosphate salt.[7] A scavenger, such as 2-methyl-2-butene, is employed to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions.[6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-1H-indole-3-carboxaldehyde | Synthesized in Part 1 | - |

| tert-Butanol (t-BuOH) | Reagent Grade | Commercially Available |

| Deionized Water | - | - |

| 2-Methyl-2-butene | Reagent Grade | Commercially Available |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Reagent Grade | Commercially Available |

| Sodium Chlorite (NaClO₂) | 80% Technical Grade | Commercially Available |

| Sodium Bisulfite (NaHSO₃) | Saturated Aqueous Solution | Prepared in-house |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-1H-indole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (10.0 equiv), followed by sodium dihydrogen phosphate (5.0 equiv), and finally sodium chlorite (5.0 equiv) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite at room temperature until the yellow color of chlorine dioxide disappears.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Reaction Mechanisms

A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. Indole-3-carboxaldehyde, 5-methoxy, TMS [webbook.nist.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

Application Notes & Protocols: 4-Methoxy-1H-indole-3-carboxylic acid as a Versatile Precursor in Drug Synthesis

Introduction: The Strategic Value of the 4-Methoxyindole Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. The strategic introduction of substituents onto this bicyclic heterocycle allows for the fine-tuning of pharmacological activity. 4-Methoxy-1H-indole-3-carboxylic acid, in particular, has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules.[1] Its utility stems from the presence of three key functional handles: the reactive carboxylic acid at the C3 position, the electron-donating methoxy group at the C4 position which can influence the molecule's electronic properties and metabolic stability, and the indole N-H which can be further functionalized.

These structural features make this compound an ideal starting point for the development of novel therapeutics, particularly in the areas of neurological disorders and oncology.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this precursor, complete with mechanistic insights and step-by-step protocols for key synthetic transformations.